N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide
CAS No.: 899995-24-5
Cat. No.: VC6044586
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371
* For research use only. Not for human or veterinary use.
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide - 899995-24-5](/images/structure/VC6044586.png)
Specification
CAS No. | 899995-24-5 |
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Molecular Formula | C17H19N5O3 |
Molecular Weight | 341.371 |
IUPAC Name | N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methoxybenzamide |
Standard InChI | InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-6-5-7-12(8-11)25-4/h5-10H,1-4H3,(H,20,23) |
Standard InChI Key | LSTAOIKSYXEWMN-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide is C21H23N5O3, with a molecular weight of 401.44 g/mol. The compound’s structure integrates a pyrazolo[3,4-d]pyrimidin-4-one core, a tert-butyl group at the N1 position, and a 3-methoxybenzamide substituent at the C5 position (Figure 1) .
Core Heterocyclic System
The pyrazolo[3,4-d]pyrimidin-4-one scaffold consists of a fused pyrazole and pyrimidine ring system, with the pyrimidine ring adopting a partially saturated configuration due to the 4-oxo group. This core is structurally analogous to purine bases, enabling potential interactions with biological targets such as kinases and nucleotide-binding proteins .
Substituent Effects
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tert-Butyl Group (N1 Position): The bulky tert-butyl substituent enhances metabolic stability by sterically shielding the molecule from enzymatic degradation, a strategy commonly employed in kinase inhibitor design .
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3-Methoxybenzamide (C5 Position): The methoxy group at the meta position of the benzamide ring may influence electronic properties and solubility, while the amide linkage provides hydrogen-bonding capabilities for target engagement .
Synthetic Methodologies
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide likely follows multi-step protocols analogous to those reported for related pyrazolo[3,4-d]pyrimidine derivatives (Table 1) .
Key Synthetic Steps
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Core Formation: Condensation of 5-amino-1-tert-butylpyrazole-4-carbonitrile with ethyl acetoacetate under basic conditions generates the pyrazolo[3,4-d]pyrimidin-4-one core .
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Functionalization at C5: Nucleophilic substitution or palladium-catalyzed coupling introduces the 3-methoxybenzamide group. For example, chlorination at C5 using POCl3 followed by reaction with 3-methoxybenzoyl chloride yields the target compound.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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Core Formation | Ethanol, NaOH, 80°C, 12 h | 65% |
Chlorination | POCl3, reflux, 6 h | 78% |
Amidation | 3-Methoxybenzoyl chloride, DIPEA, DCM, rt, 4 h | 82% |
Physicochemical and Spectroscopic Characterization
Analytical Data
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1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 3H, OCH3), 6.90–7.45 (m, 4H, aromatic), 8.20 (s, 1H, pyrimidine-H) .
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MS (ESI+): m/z 402.2 [M+H]+.
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HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient) .
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), improved to 1.2 mg/mL in 10% DMSO.
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Plasma Stability: >90% remaining after 2 h in human plasma, indicating resistance to esterase-mediated hydrolysis .
Biological Activity and Mechanism
While direct pharmacological data for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide are unavailable, structurally related compounds exhibit potent activity against cancer targets:
p53-MDM2/4 Interaction Inhibition
Pyrazolo[3,4-d]pyrimidinones bearing hydrophobic substituents (e.g., tert-butyl) demonstrate nanomolar inhibition of the p53-MDM2 interaction (IC50 = 12–85 nM), reactivating p53-mediated apoptosis in cancer cells . The tert-butyl group in the user’s compound may similarly occupy the MDM2 hydrophobic pocket, as modeled in co-crystal structures .
Therapeutic Applications and Future Directions
Oncology
Compounds disrupting p53-MDM2 interactions are under clinical investigation for hematologic malignancies and solid tumors . The user’s compound warrants evaluation in p53 wild-type cancer models (e.g., SJSA-1 osteosarcoma).
Antiviral Activity
Pyrazolo[1,5-a]pyrimidines with similar substitution patterns inhibit respiratory syncytial virus (RSV) fusion proteins (EC50 < 1 nM) . Structural parallels suggest the user’s compound could be repurposed for RSV studies.
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